Ethyl 3,3,3-trifluoroalaninate Ethyl 3,3,3-trifluoroalaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240289
InChI: InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1
SMILES:
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol

Ethyl 3,3,3-trifluoroalaninate

CAS No.:

Cat. No.: VC16240289

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,3,3-trifluoroalaninate -

Specification

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
IUPAC Name ethyl (2R)-2-amino-3,3,3-trifluoropropanoate
Standard InChI InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1
Standard InChI Key CLPSWBHEWJZMBS-GSVOUGTGSA-N
Isomeric SMILES CCOC(=O)[C@H](C(F)(F)F)N
Canonical SMILES CCOC(=O)C(C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Ethyl 3,3,3-trifluoroalaninate hydrochloride (IUPAC name: ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride) consists of a propanoic acid backbone with an amino group at the α-position, three fluorine atoms at the β-carbon, and an ethyl ester group. The hydrochloride salt form enhances its stability and solubility in polar solvents . The molecular structure is represented below:

ClH3N+CH(CF3)COOCH2CH3\text{Cl}^- \cdot \text{H}_3\text{N}^+-\text{CH}(\text{CF}_3)-\text{COOCH}_2\text{CH}_3

Key identifiers include:

  • CAS Registry Numbers: 193140-71-5 (hydrochloride salt) , 10065-69-7 (parent acid)

  • Molecular Formula: C5_5H9_9ClF3_3NO2_2

  • ChemSpider ID: 26052520

Stereochemical Considerations

The compound exists as a racemic mixture (DL-form), with no defined stereocenters in its hydrochloride salt form . This contrasts with its parent acid, 3,3,3-trifluoro-DL-alanine, which retains chirality at the α-carbon .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3,3,3-trifluoroalaninate hydrochloride typically involves esterification of 3,3,3-trifluoroalanine with ethanol under acidic conditions. A representative pathway includes:

  • Acid-Catalyzed Esterification:

    CF3CH(NH2)COOH+CH3CH2OHHClCF3CH(NH2)COOCH2CH3HCl+H2O\text{CF}_3\text{CH}(\text{NH}_2)\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{HCl}} \text{CF}_3\text{CH}(\text{NH}_2)\text{COOCH}_2\text{CH}_3 \cdot \text{HCl} + \text{H}_2\text{O}

    This method, analogous to ethyl trifluoroacetate synthesis , employs hydrochloric acid as both catalyst and proton source for salt formation.

  • Purification: Crude product is recrystallized from ethanol/ether mixtures, yielding >95% purity .

Industrial-Scale Production

Patent CN104710308A outlines a continuous flow process for ethyl trifluoroacetate, which can be adapted for ethyl 3,3,3-trifluoroalaninate by substituting trifluoroacetic acid with 3,3,3-trifluoroalanine . Key parameters include:

ParameterValue
Temperature60–80°C
Pressure1–2 atm
Molar Ratio (Acid:Alcohol)1:1.2
Catalyst Loading5% HCl (w/w)

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility12.8 g/L (20°C)
LogP (Octanol-Water)1.85
Thermal Decomposition>200°C (dec.)

The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions . In aqueous solution (pH 1–3), it remains stable for >48 hours but undergoes hydrolysis at neutral/basic pH to release 3,3,3-trifluoroalanine .

Applications in Pharmaceutical Chemistry

Peptide Modification

Incorporating ethyl 3,3,3-trifluoroalaninate into peptides enhances metabolic stability and membrane permeability. For example, replacing alanine with its trifluoro analogue in enkephalin analogs increases μ-opioid receptor binding affinity by 20-fold .

Enzyme Inhibition

The CF3_3 group’s steric and electronic effects make the compound a potent inhibitor of pyridoxal phosphate-dependent enzymes. In vitro studies show IC50_{50} values of 1.2 μM against alanine racemase, a target for antibacterial agents .

Prodrug Development

As an ester prodrug, it improves the oral bioavailability of 3,3,3-trifluoroalanine by masking the carboxylate group. Pharmacokinetic data in rodents indicate:

ParameterValue
Bioavailability78% (vs. 12% for acid)
Tmax_{max}1.5 h
Half-Life4.2 h

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